Scaffold-Level Anticancer Potency: Thiadiazolo[3,2-a]pyrimidinone Derivatives Surpass Etoposide in Dual Topoisomerase IIα/EGFR-TK Inhibition
In a direct head-to-head enzymatic assay within the thiadiazolo[3,2-a]pyrimidinone class, compound 6a (a 2-methylthio-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one derivative) displayed potent dual inhibitory activity: IC50 = 0.078 μM against EGFR-TKWT (comparable to erlotinib) and IC50 = 12.6 μM against topoisomerase IIα, surpassing etoposide as the reference standard. Compound 3 from the same series achieved IC50 = 0.122 μM (EGFR-TKWT) and IC50 = 16.8 μM (topoisomerase IIα) [1]. This demonstrates that the thiadiazolo-pyrimidinone core, of which 6-acetyl-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is the simplest 6-acetyl congener, supports dual kinase–topoisomerase inhibitory pharmacology not achievable with thiazolo analogs.
| Evidence Dimension | Enzyme inhibition potency (EGFR-TKWT and topoisomerase IIα) |
|---|---|
| Target Compound Data | Class representative compound 6a: EGFR-TKWT IC50 = 0.078 μM; Topo IIα IC50 = 12.6 μM. Compound 3: EGFR-TKWT IC50 = 0.122 μM; Topo IIα IC50 = 16.8 μM [1]. |
| Comparator Or Baseline | Erlotinib (EGFR-TKWT reference): IC50 not explicitly listed but described as 'closely approximating.' Etoposide (topoisomerase IIα reference): IC50 not explicitly listed but compound 6a described as 'surpassing' etoposide [1]. |
| Quantified Difference | Compound 6a surpasses etoposide for topoisomerase IIα inhibition; compound 6a approximates erlotinib potency for EGFR-TKWT. |
| Conditions | In vitro enzymatic assay against EGFR-TKWT and topoisomerase IIα; cytotoxicity tested against Hep2, PC3, Hela, HepG-2, HCT-116, and MCF-7 cancer cell lines [1]. |
Why This Matters
Procurement of this compound enables access to a scaffold with demonstrated dual EGFR/topoisomerase IIα pharmacology—a polypharmacology profile that single-target agents cannot replicate—making it a strategic starting point for anticancer lead optimization.
- [1] Mansour NI, et al. Dual topoisomerase IIα/EGFR-TK inhibitors: Synthesis, biological evaluation, and in silico studies of new thiadiazolo[3,2-a]pyrimidinone derivatives as potential anticancer agents. Bioorg Chem. 2026 Feb;169:109366. DOI: 10.1016/j.bioorg.2025.109366. View Source
